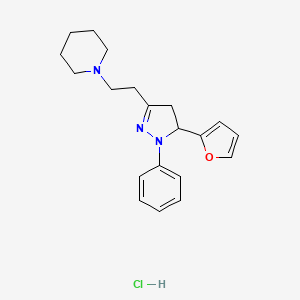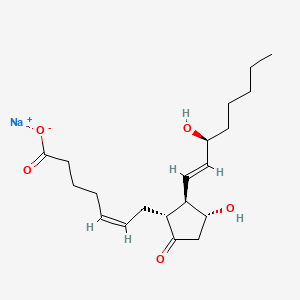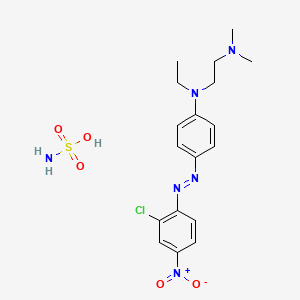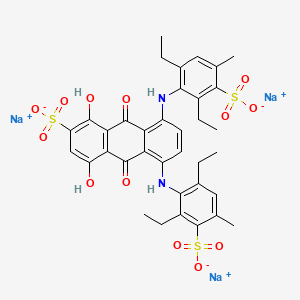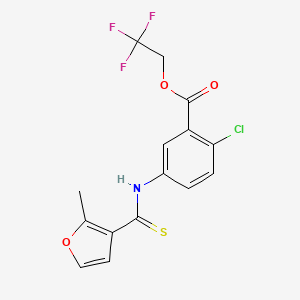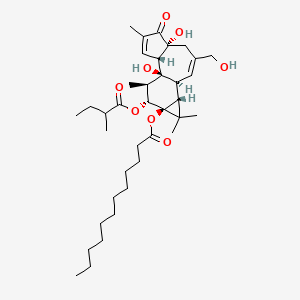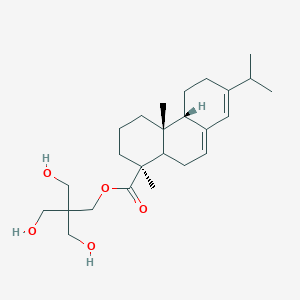
S-2-((4-(2,4-Xylyloxy)butyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WR 3336, also known as thiophanate-methyl, is a systemic fungicide widely used in agriculture to control a variety of fungal diseases in crops. It is particularly effective against diseases affecting turf, ornamental plants, and various fruits and vegetables. The compound exhibits both preventative and curative properties, making it a versatile tool in plant disease management .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiophanate-methyl involves the reaction of methyl isocyanate with 1,2-bis(3-methoxycarbonyl-2-thioureido)benzene. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, thiophanate-methyl is produced through a multi-step process that includes the preparation of intermediate compounds, followed by their reaction with methyl isocyanate. The process is optimized for large-scale production, ensuring consistent quality and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Thiophanate-methyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, thiophanate-methyl hydrolyzes to form carbendazim, which is the active fungicidal agent.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: Thiophanate-methyl can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under controlled temperature and pH conditions.
Major Products Formed:
Carbendazim: The primary active product formed through hydrolysis.
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Substituted Derivatives: Products formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Thiophanate-methyl has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of fungicidal action and the development of new fungicides.
Biology: Investigated for its effects on fungal cell structures and metabolic pathways.
Industry: Utilized in the development of agricultural products and formulations to enhance crop protection
Wirkmechanismus
Thiophanate-methyl exerts its fungicidal effects by interfering with the fungal cell division process. The compound is converted to carbendazim, which binds to the β-tubulin protein in fungal cells, inhibiting the formation of microtubules. This disruption of microtubule assembly prevents proper chromosome segregation during cell division, leading to the death of the fungal cells. The molecular targets involved include β-tubulin and associated proteins in the microtubule assembly pathway .
Vergleich Mit ähnlichen Verbindungen
Carbendazim: The primary active metabolite of thiophanate-methyl, also used as a fungicide.
Benomyl: Another systemic fungicide with a similar mode of action, converted to carbendazim in plants.
Thiophanate-ethyl: A related compound with similar fungicidal properties but different chemical structure.
Uniqueness: Thiophanate-methyl is unique in its dual preventative and curative properties, making it highly effective in managing a wide range of fungal diseases. Its ability to be converted to carbendazim in plants enhances its fungicidal activity, providing long-lasting protection .
Eigenschaften
CAS-Nummer |
21220-71-3 |
|---|---|
Molekularformel |
C14H23NO4S2 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
2,4-dimethyl-1-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-12-5-6-14(13(2)11-12)19-9-4-3-7-15-8-10-20-21(16,17)18/h5-6,11,15H,3-4,7-10H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
YFZCHLJLKYFZHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCCCCNCCSS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



